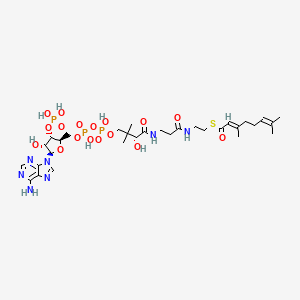

cis-geranoyl-CoA

Description

Properties

Molecular Formula |

C31H50N7O17P3S |

|---|---|

Molecular Weight |

917.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

FWLPCGPDGSQPGT-WJGFBNMQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C |

Origin of Product |

United States |

Metabolic Pathways Involving Cis Geranoyl Coa Transformations

Acyclic Isoprenoid Catabolism Pathways

Microorganisms, particularly several species of Pseudomonas, have evolved sophisticated pathways to utilize acyclic isoprenoids like geraniol (B1671447) and citronellol (B86348) as sole sources of carbon and energy. nih.govnih.gov The catabolism of these compounds, which feature a 3-methyl substitution that hinders standard degradation processes, necessitates a unique set of enzymatic reactions where cis-geranoyl-CoA is a pivotal molecule. nih.govethz.ch

The degradation of acyclic monoterpenes such as geraniol and citronellol is initiated by a series of oxidative reactions. ethz.ch In organisms like Pseudomonas aeruginosa and Pseudomonas citronellolis, the terminal alcohol group of the monoterpene is first oxidized to an aldehyde, and then further to a carboxylic acid. ethz.chethz.ch For instance, geraniol is converted to geranial and then to geranic acid. ethz.chresearchgate.net

This resulting acid, such as geranic acid or citronellic acid, is then activated by conjugation with coenzyme A (CoA) to form its corresponding CoA thioester. researchgate.net In the case of geraniol degradation, this produces trans-geranoyl-CoA. ethz.ch A crucial subsequent step is the isomerization of this trans-isomer to this compound, which is the substrate for the next key enzymatic reaction in the pathway. ethz.ch

The metabolic pathways for geraniol and citronellol converge at the level of geranoyl-CoA. ethz.chresearchgate.net While geraniol degradation proceeds through geranic acid to form trans-geranoyl-CoA, the catabolism of citronellol involves the oxidation of citronellol to citronellal, then to citronellate, which is activated to citronellyl-CoA. ethz.ch The enzyme citronellyl-CoA dehydrogenase, encoded by the gnyD gene in P. aeruginosa, is suggested to catalyze the dehydrogenation of citronellyl-CoA to produce geranoyl-CoA. nih.gov

This common intermediate, geranoyl-CoA, is then acted upon by an isomerase to yield this compound. ethz.ch This conversion makes this compound a central branching point, uniting the upstream oxidative pathways of different but structurally related monoterpenes before they enter the core degradation sequence.

The presence of a methyl group at the beta-position (C3) of the isoprenoid structure prevents its direct degradation via the standard beta-oxidation pathway. ethz.ch Microorganisms overcome this obstacle through a specialized carboxylation reaction. The key enzyme, geranoyl-CoA carboxylase (GCCase), catalyzes the ATP-dependent fixation of CO₂ onto the C3-methyl group of this compound. nih.govethz.ch This biotin-dependent enzyme is composed of two subunits, alpha and beta, encoded by the gnyA (or atuC) and gnyB (or atuF) genes, respectively, in P. aeruginosa. nih.govresearchgate.net

The product of this carboxylation is 3-carboxy-geranoyl-CoA (also referred to as 3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA). umaryland.edukegg.jp This intermediate is then hydrated by an enoyl-CoA hydratase (GnyH), followed by the cleavage of the carboxymethyl group as acetyl-CoA by a lyase (GnyL). nih.gov This sequence effectively removes the blocking methyl group, yielding a substrate that can proceed through further degradation. ethz.ch

Table 1: Key Enzymes in the Acyclic Isoprenoid Degradation Pathway

| Enzyme | Gene (P. aeruginosa) | Reaction Catalyzed |

| Citronellyl-CoA Dehydrogenase | gnyD | Citronellyl-CoA → Geranoyl-CoA |

| Geranoyl-CoA Isomerase | - | trans-Geranoyl-CoA → this compound |

| Geranoyl-CoA Carboxylase (GCCase) | gnyA (atuC), gnyB (atuF) | This compound + CO₂ + ATP → 3-Carboxy-geranoyl-CoA + ADP + Pi |

| γ-Carboxygeranoyl-CoA Hydratase | gnyH | 3-Carboxy-geranoyl-CoA + H₂O → 3-Hydroxy-3-carboxy-geranoyl-CoA |

| 3-Hydroxy-γ-carboxygeranoyl-CoA Lyase | gnyL | 3-Hydroxy-3-carboxy-geranoyl-CoA → 7-Methyl-3-oxooctenoyl-CoA + Acetyl-CoA |

Data compiled from multiple sources. nih.govethz.chresearchgate.net

Central Role in Geraniol and Citronellol Degradation Routes

Interconnections with Broader Microbial and Plant Metabolic Networks

The catabolism of this compound does not occur in isolation. The breakdown products are channeled into central metabolic pathways, demonstrating a high degree of metabolic integration for efficient energy and carbon utilization.

After the removal of the beta-methyl group as acetyl-CoA, the resulting product, 7-methyl-3-oxooctenoyl-CoA, is a suitable substrate for the beta-oxidation cycle. ethz.ch This molecule can then undergo the conventional sequence of thiolysis, oxidation, hydration, and further oxidation to yield acetyl-CoA and propionyl-CoA. ethz.ch Acetyl-CoA can directly enter the citric acid cycle (Krebs cycle) to generate ATP and reducing equivalents. ufp.ptmetwarebio.com The degradation of cis-5-enoyl-CoAs, which are structurally related intermediates, has been shown to proceed through the beta-oxidation cycle, although at potentially different rates than their saturated counterparts. nih.gov This integration allows the complete mineralization of the carbon skeleton of acyclic monoterpenes for cellular energy. ethz.ch

A notable feature of acyclic terpene degradation is its intersection with the catabolic pathway for the branched-chain amino acid leucine (B10760876) and its derivative, isovalerate. researchgate.net The degradation of geraniol ultimately produces 3-methylcrotonyl-CoA. ethz.chethz.ch This compound is also a central intermediate in the leucine degradation pathway. researchgate.net

This metabolic convergence means that the downstream enzymatic machinery is shared between the two pathways. researchgate.net For example, the enzyme 3-methylcrotonyl-CoA carboxylase (MCase), which is essential for leucine catabolism, acts on 3-methylcrotonyl-CoA generated from both sources. researchgate.net In P. aeruginosa, the genes for leucine/isovalerate utilization (Liu) are distinct from the acyclic terpene utilization (Atu) gene cluster, but the pathways merge, indicating a coordinated regulation and functional overlap to process methyl-branched compounds from different origins. researchgate.net

Integration Points with Beta-Oxidation Pathways for Energy Generation

Biosynthetic Routes Leading to this compound (Where Applicable as an Intermediate)

This compound is primarily recognized as an intermediate in the catabolic pathway of acyclic terpenes, such as citronellol and geraniol. Its biosynthesis is a key step in the Acyclic Terpene Utilization (Atu) pathway, which has been notably studied in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis. researchgate.netasm.orgnih.gov The formation of this compound in this context is part of a preparatory phase that modifies the terpene structure for subsequent breakdown and energy extraction.

The initial steps of this pathway involve the oxidation of the primary alcohol group of acyclic monoterpenes like citronellol to their corresponding carboxylic acids, such as citronellic acid. This acid is then activated by conversion to its coenzyme A (CoA) thioester, citronelloyl-CoA. researchgate.net The pivotal step leading to the synthesis of this compound is the dehydrogenation of citronelloyl-CoA.

This reaction is catalyzed by the enzyme citronelloyl-CoA dehydrogenase , which is encoded by the gnyD gene in the gny cluster in P. aeruginosa or the homologous atuD gene in the atu cluster. researchgate.netnih.govasm.orgnih.gov This enzyme introduces a double bond into the citronelloyl-CoA molecule, converting it into this compound. asm.orgnih.gov The expression of the genes in the gny cluster is induced by the presence of citronellol. nih.gov

The pathway can be summarized as follows:

Citronellol → Citronellal → Citronellic acid → Citronelloyl-CoA → This compound

Mutations in the gnyD gene have been shown to impair the ability of P. aeruginosa to assimilate acyclic isoprenoids, highlighting the essential role of this enzymatic step in the pathway. nih.govnih.gov

The following table provides an interactive look at the key enzyme involved in the biosynthesis of this compound as an intermediate.

| Enzyme | Gene | Organism | Substrate | Product |

| Citronelloyl-CoA dehydrogenase | gnyD / atuD | Pseudomonas aeruginosa, Pseudomonas citronellolis | Citronelloyl-CoA | This compound |

Subsequent to its formation, this compound undergoes further enzymatic transformations. The primary metabolic fate of this compound in this pathway is its carboxylation by the biotin-dependent enzyme geranoyl-CoA carboxylase (GCC) . researchgate.netnih.gov This enzyme, composed of alpha and beta subunits encoded by the gnyA and gnyB genes (or atuC and atuF), respectively, adds a carboxyl group to the γ-methyl group of this compound. researchgate.netnih.govresearchgate.net This reaction is a critical step that prepares the molecule for the subsequent cleavage and entry into central metabolism.

The degradation pathway continues with the action of γ-carboxygeranoyl-CoA hydratase (gnyH) and 3-hydroxy-γ-carboxygeranoyl-CoA lyase (gnyL), ultimately leading to the production of acetyl-CoA, which can be utilized by the cell for energy production through the citric acid cycle. researchgate.netnih.gov

The table below details the enzymes and their functions in the metabolic cascade involving this compound.

| Enzyme | Gene(s) | Function in the Pathway |

| Citronelloyl-CoA dehydrogenase | gnyD / atuD | Catalyzes the formation of this compound from citronelloyl-CoA. researchgate.netnih.govasm.orgnih.gov |

| Geranoyl-CoA carboxylase (GCC) | gnyA, gnyB / atuC, atuF | Carboxylates this compound. researchgate.netnih.govresearchgate.net |

| γ-Carboxygeranoyl-CoA hydratase | gnyH | Hydrates the product of the GCC reaction. researchgate.netnih.gov |

| 3-hydroxy-γ-carboxygeranoyl-CoA lyase | gnyL | Cleaves the hydrated product, eventually leading to acetyl-CoA. researchgate.netnih.gov |

Enzymology of Cis Geranoyl Coa Biotransformations

Key Enzymes Catalyzing cis-Geranoyl-CoA Metabolism

The breakdown of acyclic isoprenoids such as geraniol (B1671447) and citronellol (B86348) converges on the formation of this compound, which is then further metabolized. This "lower pathway" of acyclic isoprenoid degradation is initiated by the carboxylation of this compound, a reaction catalyzed by Geranoyl-CoA Carboxylase. asm.org Subsequent steps involve hydration and cleavage reactions mediated by an enoyl-CoA hydratase and a lyase, respectively. asm.org

ATP + geranoyl-CoA + HCO3- ⇌ ADP + phosphate (B84403) + 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA wikipedia.orgqmul.ac.uk

This enzyme has been identified and characterized in Pseudomonas species and is also believed to be present in plants. annualreviews.orgresearchgate.net

Geranoyl-CoA carboxylase, like other biotin-dependent carboxylases, is composed of multiple functional domains. These enzymes typically consist of two major catalytic components: a biotin (B1667282) carboxylase (BC) domain and a carboxyltransferase (CT) domain. encyclopedia.pubelifesciences.org In some organisms, these domains exist as separate subunits, while in others they are part of a single polypeptide chain. elifesciences.org

In Pseudomonas aeruginosa, GCCase is composed of two subunits, AtuC (β subunit) and AtuF (α subunit). nih.gov The α subunit contains the biotin carboxylase and biotin carboxyl carrier protein (BCCP) domains, while the β subunit comprises the carboxyltransferase domain. nih.govelifesciences.org The BC domain is responsible for the ATP-dependent carboxylation of the biotin cofactor, and the CT domain transfers the carboxyl group from carboxybiotin to the acyl-CoA substrate. encyclopedia.pubelifesciences.org

Key conserved domains found in the α subunits of acyl-CoA carboxylases like GCCase include:

An ATP-binding site. nih.gov

A CO2 fixation domain. nih.gov

The catalytic site of the biotin-dependent carboxylase family. nih.gov

A biotin-carboxyl carrier domain. nih.gov

The carboxyltransferase component of bacterial acetyl-CoA carboxylase, a related enzyme, forms a heterotetramer (α2β2) to catalyze the trans-carboxylation reaction. researchgate.net

The catalytic mechanism of biotin-dependent carboxylases like GCCase occurs in two main steps. encyclopedia.pubelifesciences.org

Carboxylation of Biotin: The biotin carboxylase (BC) domain catalyzes the carboxylation of the N1' atom of the biotin cofactor, which is covalently attached to the biotin carboxyl carrier protein (BCCP) domain. encyclopedia.pubelifesciences.org This reaction is dependent on the hydrolysis of ATP to ADP and inorganic phosphate and uses bicarbonate as the carbon dioxide donor. encyclopedia.pubnih.gov

Transfer of the Carboxyl Group: The carboxyltransferase (CT) domain then facilitates the transfer of the activated carboxyl group from carboxybiotin to the γ-carbon of the α,β-unsaturated substrate, this compound. nih.govencyclopedia.pub

This entire process is driven by the energy released from ATP hydrolysis, making the carboxylation reaction an ATP-dependent process. wikipedia.orgjax.org

Studies on GCCase from Pseudomonas aeruginosa have revealed its substrate specificity. While it preferentially carboxylates geranoyl-CoA, it can also act on other acyl-CoAs, such as 3-methylcrotonyl-CoA (MC-CoA). nih.govnih.gov However, the catalytic efficiency for geranoyl-CoA is significantly higher than for MC-CoA, with reported efficiencies of 56 and 22, respectively. nih.govnih.gov

The enzyme exhibits different kinetic behaviors depending on the substrate. With geranoyl-CoA, it shows sigmoidal kinetics, whereas with MC-CoA, it follows Michaelis-Menten kinetics. nih.govnih.gov The apparent K₀.₅ value for geranoyl-CoA is 8.8 µM, and the apparent Km value for MC-CoA is 14 µM. nih.govnih.gov In contrast, some plant GCCases show a stricter substrate preference, carboxylating geranoyl-CoA but not MC-CoA. nih.gov The enzyme also shows specificity for its co-substrates, with an apparent Km of 10 µM for ATP and an apparent K₀.₅ of 1.2 µM for bicarbonate. nih.govnih.gov

Table 1: Kinetic Parameters of Pseudomonas aeruginosa GCCase

| Substrate | Kinetic Model | Km / K0.5 (µM) | Vmax (nmol/min·mg) | Catalytic Efficiency |

| Geranoyl-CoA | Sigmoidal | 8.8 | 492 | 56 |

| 3-Methylcrotonyl-CoA | Michaelis-Menten | 14 | 308 | 22 |

| ATP | Michaelis-Menten | 10 | - | - |

| Bicarbonate | Sigmoidal | 1.2 | - | - |

| Data sourced from studies on recombinant GCCase from Pseudomonas aeruginosa. nih.govnih.gov |

In the degradation pathway of citronellol, citronelloyl-CoA is converted to this compound. This dehydrogenation step is catalyzed by an acyl-CoA dehydrogenase. asm.org In Pseudomonas aeruginosa, the gene gnyD is believed to encode a citronelloyl-CoA dehydrogenase. The GnyD protein shows high similarity to isovaleryl-CoA dehydrogenases, suggesting its role in this specific dehydrogenation reaction. asm.org Acyl-CoA dehydrogenases are a family of enzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation by introducing a double bond into the acyl-CoA thioester. uniprot.orgebi.ac.ukuniprot.org

Following the carboxylation of this compound, the resulting product is hydrated by an enoyl-CoA hydratase. asm.org In Pseudomonas aeruginosa, the gene gnyH encodes a protein with high similarity to enoyl-CoA hydratases. asm.org This suggests that GnyH is responsible for the hydration of γ-carboxygeranoyl-CoA to 3-hydroxy-γ-carboxygeranoyl-CoA. asm.org Enoyl-CoA hydratases are enzymes that catalyze the stereospecific hydration of the double bond in 2-enoyl-CoA thioesters, a crucial step in the β-oxidation of fatty acids. researchgate.netwikipedia.org

Catalytic Mechanism of Carboxylation and ATP Dependence

3-Hydroxy-γ-Carboxygeranoyl-CoA Lyase (e.g., GnyL)

In the degradation pathway of acyclic isoprenoids in organisms like Pseudomonas aeruginosa, the breakdown of geranoyl-CoA proceeds through a series of enzymatic steps. Following the carboxylation of geranoyl-CoA and a subsequent hydration reaction, a specialized lyase is required to cleave the resulting intermediate. In P. aeruginosa, this function is carried out by 3-hydroxy-γ-carboxygeranoyl-CoA lyase, an enzyme encoded by the gnyL gene. nih.gov

The GnyL enzyme is part of the gny gene cluster, which also includes genes for geranoyl-CoA carboxylase (GnyA and GnyB) and γ-carboxygeranoyl-CoA hydratase (GnyH). nih.gov The concerted action of these enzymes facilitates the conversion of geranoyl-CoA to metabolites that can enter the β-oxidation pathway. Specifically, GnyL catalyzes the cleavage of 3-hydroxy-γ-carboxygeranoyl-CoA, yielding acetyl-CoA and 3-oxo-7-methyl-octenoate. nih.gov This latter product is then a suitable substrate for further degradation via β-oxidation. The identification of the gny cluster and the characterization of its constituent enzymes, including GnyL, have been crucial in elucidating the lower pathway of acyclic isoprenoid degradation in this bacterium. nih.govresearchgate.net

Isomerases and Stereo-specific Transformations of Geranoyl-CoA

The stereochemistry of the double bond in the acyl-CoA thioester is a determining factor for its entry into and processing by the β-oxidation pathway. The naturally occurring cis configuration of geranoyl-CoA presents a metabolic challenge that is overcome by the action of specific isomerases.

Enzymatic Interconversion Between cis and trans Isomers of Geranoyl-CoA

The conversion of this compound to its trans isomer is an essential step for its metabolism. This isomerization is catalyzed by enoyl-CoA isomerases (EC 5.3.3.8). These enzymes facilitate the shift of the double bond from the cis- or trans-3 position to the trans-2 position, producing a substrate that can be acted upon by enoyl-CoA hydratase, the next enzyme in the β-oxidation spiral. wikipedia.orgutah.edu The action of enoyl-CoA isomerase is not only crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons but also for those with double bonds at even-numbered positions in mammals and yeasts. wikipedia.org

Mechanistic Insights into Enoyl-CoA Isomerase Action on cis-Acyl-CoAs

Enoyl-CoA isomerases belong to the crotonase superfamily, characterized by a conserved structural fold. wikipedia.org The catalytic mechanism involves a general base, typically a glutamate (B1630785) residue, which abstracts a proton from the C2 position of the acyl-CoA substrate. ebi.ac.ukebi.ac.uk This leads to the formation of an enolate intermediate, which is stabilized by an oxyanion hole formed by the backbone amide groups of specific amino acid residues within the active site. ebi.ac.ukebi.ac.uk The proton is then returned to the C4 position, resulting in the formation of the trans-2-enoyl-CoA product. ebi.ac.ukebi.ac.uk In the peroxisomal enoyl-CoA isomerase from Saccharomyces cerevisiae, the key catalytic residues have been identified as Glu158, with Ala70 and Leu126 forming the oxyanion hole. wikipedia.orgebi.ac.uk

Cofactor Requirements and Biotin Association

The enzymatic transformations of this compound are dependent on specific cofactors that facilitate the catalytic reactions. Coenzyme A (CoA) itself is a fundamental cofactor, serving as a carrier for the acyl group throughout the metabolic pathway. ebi.ac.ukwsu.edu The biosynthesis of CoA is a vital cellular process, requiring pantothenate (vitamin B5), cysteine, and ATP. ebi.ac.uknih.gov

A key step in the metabolism of geranoyl-CoA is its carboxylation, a reaction that is dependent on the cofactor biotin. wikipedia.orgnih.gov Geranoyl-CoA carboxylase (EC 6.4.1.5) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of geranoyl-CoA. wikipedia.orgnih.gov This reaction is the first committed step in the degradation of many acyclic isoprenoids. nih.gov The biotin prosthetic group is covalently attached to the enzyme and functions as a carrier of the carboxyl group. annualreviews.orguni-regensburg.de In P. aeruginosa, the α-subunit of geranoyl-CoA carboxylase, encoded by the gnyA gene, is a biotinylated protein. nih.gov Plant geranoyl-CoA carboxylases also possess a biotin-containing subunit. nih.govnih.gov

The carboxylation reaction proceeds in two half-reactions. In the first, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate, which then carboxylates the biotin cofactor. In the second half-reaction, the carboxyl group is transferred from biotin to the substrate, geranoyl-CoA. annualreviews.org

Table 1: Key Enzymes in this compound Biotransformations

| Enzyme | Gene (in P. aeruginosa) | Function | Cofactor/Prosthetic Group |

| 3-Hydroxy-γ-Carboxygeranoyl-CoA Lyase | gnyL | Cleavage of 3-hydroxy-γ-carboxygeranoyl-CoA | - |

| Enoyl-CoA Isomerase | - | Isomerization of cis-3-enoyl-CoA to trans-2-enoyl-CoA | - |

| Geranoyl-CoA Carboxylase | gnyA, gnyB | Carboxylation of geranoyl-CoA | Biotin, ATP |

Genetic and Molecular Basis of Cis Geranoyl Coa Metabolism

Identification and Characterization of Gene Clusters Encoding cis-Geranoyl-CoA Pathway Enzymes

The catabolism of this compound is primarily encoded by distinct sets of gene clusters, whose discovery has been pivotal in elucidating the complete degradation pathway of acyclic terpenes. In Pseudomonas aeruginosa, a metabolically versatile bacterium, two main gene clusters, gny and atu, are central to this process, working in concert with the liu gene cluster involved in leucine (B10760876) and isovalerate utilization.

The gny Cluster in Pseudomonas aeruginosa and Related Species

Initially identified through transposon mutagenesis in Pseudomonas aeruginosa PAO1, the gny cluster (short for geranoyl) was found to be essential for the degradation of acyclic isoprenoids. nih.gov This cluster, also referred to as the gnyRDBHAL operon, is comprised of a regulatory gene, gnyR, and five structural genes: gnyD, gnyB, gnyH, gnyA, and gnyL. nih.govethz.ch Subsequent research has clarified that the gnyRDBHAL cluster is, in fact, the liuRABCDE cluster, which is involved in both acyclic monoterpene and leucine catabolism. researchgate.netresearchgate.net

Mutations within the structural genes of this cluster render the bacterium unable to assimilate acyclic isoprenoids from the citronellol (B86348) family. nih.gov The protein products of these genes are responsible for the lower pathway of isoprenoid degradation. nih.gov For instance, gnyA and gnyB are suggested to encode the alpha and beta subunits of geranoyl-CoA carboxylase, respectively. nih.gov The accumulation of intermediary metabolites like citronellic and geranic acids in mutants of gnyA and gnyB underscores their critical role in the pathway. nih.gov

The atu/liu Gene Systems and Their Overlap in Terpene and Leucine Catabolism

Further investigations in P. aeruginosa identified another crucial gene cluster, termed atu (acyclic terpene utilization), which is specifically involved in the catabolism of acyclic monoterpenes. nih.gov The atu cluster, comprising genes atuC, atuD, atuE, and atuF, encodes enzymes for the geranyl-CoA pathway. researchgate.netnih.gov Concurrently, the liu cluster (liuRABCDE), which corresponds to the previously named gny cluster, is responsible for the 3-methylcrotonyl-CoA pathway, essential for leucine degradation. researchgate.netnih.gov

A significant finding is the bifunctional nature of these pathways, where the degradation of acyclic monoterpenes converges with the leucine catabolic pathway. nih.govnih.gov The atu pathway feeds into the liu pathway, making both clusters indispensable for the complete mineralization of compounds like citronellol. frontiersin.org For example, atuC and atuF encode the subunits of geranyl-CoA carboxylase, a key enzyme in the terpene degradation pathway, while liuB and liuD encode the subunits of 3-methylcrotonyl-CoA carboxylase, a central enzyme in leucine breakdown. researchgate.net The gene liuE is particularly notable as it encodes a lyase with dual functionality, participating in both metabolic routes. nih.govnih.gov This metabolic overlap highlights an efficient genetic organization, allowing the cell to process different substrates using a partially shared enzymatic machinery.

| Gene Cluster | Gene | Encoded Protein/Proposed Function | Reference |

|---|---|---|---|

| gny/liu | gnyR/liuR | Putative transcriptional regulator | nih.gov |

| gnyD/liuC | Citronellyl-CoA dehydrogenase / 3-methylglutaconyl-CoA hydratase | nih.govresearchgate.net | |

| gnyB/liuB | β subunit of Geranoyl-CoA carboxylase / subunit of 3-methylcrotonyl-CoA carboxylase | nih.govresearchgate.net | |

| gnyH | γ-carboxygeranoyl-CoA hydratase | nih.gov | |

| gnyA/liuD | α subunit of Geranoyl-CoA carboxylase / α subunit of 3-methylcrotonyl-CoA carboxylase | nih.govnih.gov | |

| gnyL/liuE | 3-hydroxy-γ-carboxygeranoyl-CoA lyase / 3-hydroxy-3-methylglutaryl-CoA lyase | nih.govnih.gov | |

| atu | atuC | Subunit of Geranyl-CoA carboxylase | researchgate.netnih.gov |

| atuD | Citronellyl-CoA dehydrogenase | researchgate.net | |

| atuE | γ-carboxygeranyl-CoA hydratase | researchgate.net | |

| atuF | Subunit of Geranyl-CoA carboxylase | researchgate.netnih.gov |

Transcriptional Regulation of this compound Degradation Genes

The expression of the genes responsible for this compound metabolism is tightly controlled to ensure that the enzymatic machinery is produced only when required. This regulation occurs at the transcriptional level, involving specific regulatory proteins and responding to the presence of particular substrates or environmental signals.

Putative Regulatory Elements and Transcriptional Regulators (e.g., gnyR)

A key regulatory gene identified within the gny/liu cluster is gnyR (liuR). nih.gov This gene encodes a putative transcriptional regulator, and mutations in gnyR impair the ability of P. aeruginosa to grow on acyclic isoprenoids, indicating its essential role in controlling the expression of the catabolic operon. nih.govethz.ch The protein GnyR is thought to act as a repressor or activator that binds to specific DNA sequences, known as regulatory elements, located near the promoter of the gny operon, thereby modulating its transcription. Another transcriptional regulator, KdgR, located adjacent to the gnyRDBHAL operon, has also been implicated in its regulation. oup.comcardiff.ac.uk

Induction Mechanisms by Specific Substrates or Environmental Cues

The expression of the this compound degradation pathway is induced by the presence of specific substrates. Transcriptional analyses have shown that the expression of the gnyB gene is induced by citronellol. nih.govnih.gov Conversely, the presence of a readily metabolizable carbon source like glucose leads to the repression of gnyB expression, a phenomenon known as catabolite repression. nih.govnih.gov Interestingly, the expression of the regulatory gene gnyR appears to be regulated in the opposite manner, being repressed by citronellol and induced by glucose. nih.govnih.gov

Furthermore, both citronellol and leucine can induce the expression of the liu cluster, as demonstrated by transcriptional fusions. nih.gov Specifically, the alpha subunits of both geranyl-CoA carboxylase (atuF) and 3-methylcrotonyl-CoA carboxylase (liuD) are induced by citronellol, whereas only the latter is induced by leucine. nih.gov These findings illustrate a sophisticated regulatory system that allows the bacterium to respond specifically to the available nutrients. Environmental cues, such as the conditions within a host, can also influence the expression of these genes, with the gny operon showing increased transcript levels during growth in mucus. oup.comnih.gov

Comparative Genomics and Phylogenetic Analysis of this compound Pathways Across Microbial Diversity

Comparative genomic studies have revealed the distribution and evolutionary history of the this compound metabolic pathways across a range of microbial species. These analyses indicate both conservation and divergence of these pathways.

The atu and liu gene clusters are not unique to P. aeruginosa. Homologous liu clusters are conserved in other Pseudomonas species, including P. putida and P. fluorescens. nih.gov However, the ability to utilize acyclic terpenes is linked to the presence of the atu gene cluster, which is found in P. aeruginosa and P. fluorescens but is absent in P. putida, explaining the inability of the latter to grow on these compounds. researchgate.net Gene clusters highly similar to the P. aeruginosa atu cluster have also been identified in other bacteria such as Marinobacter aquaeolei and Hahella chejuensis, suggesting a broader distribution of this metabolic capability. nih.gov The presence of atu and liu related gene clusters has also been noted in Sphingobium yanoikuyae. biorxiv.org

| Bacterial Species | atu-like Cluster | liu-like Cluster | Growth on Acyclic Terpenes | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Present | Present | Yes | researchgate.netnih.gov |

| Pseudomonas fluorescens | Present | Present | Yes | researchgate.netnih.gov |

| Pseudomonas putida | Absent | Present | No | researchgate.netnih.gov |

| Pseudomonas citronellolis | Present | Present | Yes | ethz.ch |

| Marinobacter aquaeolei | Present | Not specified | Not specified | nih.gov |

| Hahella chejuensis | Present | Not specified | Not specified | nih.gov |

| Sphingobium yanoikuyae | Present | Present | Yes (on citronellol) | biorxiv.org |

Phylogenetic analysis suggests a distinct evolutionary origin for the atu and liu clusters. The Liu proteins in P. aeruginosa show higher sequence similarity to their homologs in other Pseudomonas species than to the Atu proteins within the same organism. nih.gov This suggests that the liu cluster is a more ancient and conserved system within the Pseudomonas genus. In contrast, phylogenetic studies of the AtuF and LiuD proteins suggest that the atu cluster in P. aeruginosa may have been acquired through horizontal gene transfer from bacteria belonging to the Alphaproteobacteria, such as Bradyrhizobium or Rhodopseudomonas. nih.govnih.gov This hypothesis is supported by similarities in GC content and codon usage between the P. aeruginosa atu cluster and the genomes of these Alphaproteobacteria. nih.gov The acquisition of this pre-existing metabolic module would have conferred a significant selective advantage to P. aeruginosa, expanding its metabolic repertoire to include acyclic monoterpenes.

Biological Roles and Ecological Significance of Cis Geranoyl Coa Metabolism

Microbial Adaptation and Utilization of Terpenoids

Numerous microorganisms, particularly bacteria from the genus Pseudomonas, have evolved sophisticated enzymatic machinery to utilize acyclic monoterpenes like geraniol (B1671447) and citronellol (B86348) as their sole source of carbon and energy. uni-stuttgart.deias.ac.inoup.com This metabolic capability is crucial for their adaptation and survival in environments rich in these plant-derived compounds.

The breakdown of these terpenoids typically begins with the oxidation of the primary alcohol group to a carboxylic acid. ias.ac.in For instance, geraniol is oxidized to geranial and then to geranic acid. ontosight.ainih.gov This geranic acid is then converted to its coenzyme A (CoA) thioester, geranoyl-CoA. nih.gov A key enzyme in this pathway is geranoyl-CoA carboxylase (GCC), a biotin-dependent enzyme that carboxylates the γ-methyl group of geranoyl-CoA. nih.govresearchgate.net This carboxylation is a critical activation step, preparing the molecule for subsequent degradation. nih.gov

The metabolic pathway for acyclic terpene utilization (Atu) in Pseudomonas aeruginosa and Pseudomonas citronellolis involves a cluster of genes, designated atu, that encode the necessary enzymes for this process. uni-stuttgart.deoup.com The Atu pathway converges with the leucine (B10760876)/isovalerate utilization (Liu) pathway at the level of 3-methylcrotonyl-CoA. researchgate.net The key enzymes, geranyl-CoA carboxylase (encoded by atuC and atuF) and methylcrotonyl-CoA carboxylase (encoded by liuB and liuD), are central to the breakdown of these branched-chain compounds. researchgate.net The ability of some bacteria to metabolize these compounds is not only a testament to their metabolic versatility but also a significant factor in their ecological niche.

| Organism | Terpenoid Utilized | Key Metabolic Pathway | Reference(s) |

| Pseudomonas citronellolis | Citronellol, Geraniol | Acyclic Terpene Utilization (Atu) | ias.ac.inoup.com |

| Pseudomonas aeruginosa | Citronellol, Geraniol, Leucine, Isovalerate | Acyclic Terpene Utilization (Atu), Leucine/Isovalerate Utilization (Liu) | uni-stuttgart.deresearchgate.net |

| Castellaniella defragrans | Limonene, β-myrcene | Anaerobic monoterpene degradation | nih.gov |

| Rhodococcus sp. strain GR3 | Geraniol | Biotransformation to Geranic Acid | nih.gov |

Role in Environmental Carbon Cycling and Bioremediation of Isoprenoids

The microbial degradation of terpenoids, including the metabolism of cis-geranoyl-CoA, plays a vital role in the global carbon cycle. Terpenes are volatile organic compounds released in massive quantities by plants and represent a significant portion of the carbon that cycles through the atmosphere and terrestrial ecosystems. ias.ac.inresearchgate.net Microorganisms capable of degrading these compounds are essential for mineralizing this organic carbon, returning it to the environment in the form of carbon dioxide and water. ias.ac.in This process is a fundamental part of the natural 'carbon cycle'. ias.ac.in

The recalcitrance of branched-chain hydrocarbons like isoprenoids makes their degradation challenging. nih.gov However, the specialized metabolic pathways found in bacteria like Pseudomonas species enable the breakdown of these complex molecules. This has significant implications for bioremediation, the use of biological organisms to clean up contaminated environments. researchgate.net For example, several Pseudomonas strains have demonstrated the ability to degrade terpenes found in industrial waste, such as those from the wood-processing industry. researchgate.net The enzymes involved in these pathways, such as geranoyl-CoA carboxylase, are key to breaking down these pollutants. nih.gov The study of these microbial processes offers potential for developing biotechnological applications for the remediation of sites contaminated with isoprenoid compounds. researchgate.netresearchgate.net

Significance in Plant Primary and Secondary Metabolism (e.g., Biotin (B1667282) Biosynthesis Link)

While much of the detailed research on geranoyl-CoA metabolism comes from bacteria, there is growing evidence of its importance in plant metabolism. annualreviews.orgresearchgate.net Plants also possess the biotin-containing enzyme geranoyl-CoA carboxylase (GCCase), suggesting that a similar pathway for the degradation of noncyclic isoprenoids exists in the plant kingdom. annualreviews.orgresearchgate.net The catabolism of these compounds in plants may follow a path analogous to that in bacteria, ultimately generating acetyl-CoA from the breakdown of these molecules. annualreviews.org

The presence of GCCase in plants links isoprenoid metabolism to the essential vitamin biotin. annualreviews.orgresearchgate.net Biotin is a crucial cofactor for a number of carboxylase enzymes that play central roles in metabolism, including acetyl-CoA carboxylase (involved in fatty acid synthesis) and 3-methylcrotonyl-CoA carboxylase (involved in leucine catabolism). genome.jpnih.govnih.gov The carboxylation of geranoyl-CoA is an ATP-dependent reaction that requires biotin, highlighting the interconnectedness of these metabolic networks. nih.gov The product of the GCCase reaction, carboxygeranoyl-CoA, is further metabolized, and this pathway likely intersects with other primary metabolic routes. annualreviews.org Although the precise physiological role of GCCase in plants is still being fully elucidated, its presence points to its involvement in managing the flux of isoprenoid compounds, which are integral to both primary and secondary plant metabolism, including the formation of various essential oils, pigments, and hormones. annualreviews.orgnih.gov

Advanced Research Methodologies for Cis Geranoyl Coa Studies

Analytical Techniques for Qualitative and Quantitative Analysis

A suite of powerful analytical techniques is employed to detect, identify, and quantify cis-geranoyl-CoA and related metabolites. These methods provide the high sensitivity and specificity needed to analyze complex biological samples.

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of acyl-CoA thioesters like this compound. nih.govresearchgate.netinnovareacademics.in HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of a compound with high accuracy, often to four or more decimal places. innovareacademics.insavemyexams.com This precision allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown metabolites and confirming the identity of known ones. researchgate.netinnovareacademics.in

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the comprehensive analysis of acyl-CoAs. nih.govnih.gov This method combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. nih.govscripps.edu In LC-MS/MS, compounds are first separated based on their physicochemical properties by the LC system. The separated molecules are then ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns are highly specific to the molecule's structure and can be used for its unambiguous identification and quantification. nih.gov

A common approach for acyl-CoA analysis involves reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity. nih.govnih.gov The mass spectrometer is often operated in a data-dependent acquisition mode, where a full scan MS spectrum is acquired to detect all ions, followed by MS/MS scans of the most abundant ions to obtain structural information. nih.gov The characteristic fragmentation of the coenzyme A moiety, such as the neutral loss of adenosine (B11128) 3'-phosphate-5'-diphosphate or the formation of the adenosine 3',5'-diphosphate fragment ion, serves as a signature for identifying acyl-CoA compounds. nih.govnih.gov

Table 1: Application of HRMS and LC-MS/MS in Acyl-CoA Analysis

| Technique | Application | Key Advantages | Citations |

|---|---|---|---|

| HRMS | Determination of precise mass and elemental composition. | High accuracy and resolution, enabling confident identification of unknowns. | nih.govresearchgate.netinnovareacademics.insavemyexams.com |

| LC-MS/MS | Separation, identification, and quantification of acyl-CoAs in complex mixtures. | High sensitivity, specificity, and ability to analyze a wide range of metabolites. | nih.govnih.govscripps.edunih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comnih.gov While this compound itself is not volatile, GC-MS is essential for analyzing the volatile terpene products that are synthesized from it. thermofisher.comnih.gov In this technique, a sample is vaporized and separated into its components in a gas chromatograph. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their mass spectra. thermofisher.com

Headspace GC-MS (HS-GC-MS) is a variation of this technique that is particularly useful for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. filab.fr This method involves heating the sample in a sealed vial to release the volatile components into the headspace, which is then injected into the GC-MS system. filab.fr GC-MS is widely used in the analysis of essential oils and other plant extracts to identify and quantify their volatile terpene constituents. mdpi.com

Table 2: GC-MS for Analysis of Volatile Terpenes

| Technique | Application | Key Advantages | Citations |

|---|---|---|---|

| GC-MS | Separation and identification of volatile and semi-volatile terpenes. | High resolving power for complex mixtures, extensive spectral libraries for identification. | thermofisher.comnih.govnih.gov |

| HS-GC-MS | Analysis of volatile compounds in various sample matrices with minimal preparation. | High sensitivity for volatile analytes, reduced matrix effects. | filab.fr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. weebly.comoxinst.comjchps.comslideshare.net NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. weebly.comjchps.com This information allows for the determination of the molecule's connectivity and three-dimensional structure. weebly.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. weebly.comoxinst.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei, which is crucial for assembling the complete structure of more complex molecules. weebly.comslideshare.net While NMR is generally less sensitive than mass spectrometry, it is a non-destructive technique that can also be used for quantitative analysis. oxinst.com The structure of botryococcene, a triterpene, was confirmed using ¹H-NMR and ¹³C-NMR spectral analyses. oup.com

Table 3: NMR Spectroscopy in the Study of Terpenoid Metabolism

| Technique | Application | Key Advantages | Citations |

|---|---|---|---|

| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework of a molecule. | Provides detailed structural information, non-destructive. | weebly.comoxinst.comjchps.comoup.com |

| 2D NMR (COSY, HMBC) | Elucidation of complex molecular structures by establishing connectivity between atoms. | Unambiguous assignment of complex spectra, determination of stereochemistry. | weebly.comslideshare.net |

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways. nih.govmdpi.comresearchgate.net By feeding cells or organisms a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, researchers can follow the incorporation of the label into downstream metabolites. nih.govmdpi.com This provides valuable insights into the activity of different metabolic pathways and the origin of various metabolites. nih.govspringernature.com

Metabolic flux analysis (MFA) uses the data from stable isotope tracing experiments to quantify the rates (fluxes) of metabolic reactions. wustl.eduuni-halle.de This provides a quantitative understanding of how metabolic networks function and respond to genetic or environmental perturbations. wustl.edu For example, ¹³C-labeling studies have been used to confirm that terpenoids in Synechocystis sp. PCC 6714 are exclusively formed through the MEP pathway. mdpi.com In the context of this compound, stable isotope tracing can be used to determine its precursors and the downstream products of its metabolism.

Table 4: Stable Isotope Tracing and Metabolic Flux Analysis

| Technique | Application | Key Advantages | Citations |

|---|---|---|---|

| Stable Isotope Tracing | Tracking the fate of atoms through metabolic pathways. | Provides qualitative information on pathway activity and metabolite origins. | nih.govmdpi.comresearchgate.netspringernature.commdpi.com |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions. | Provides a quantitative understanding of metabolic network function. | wustl.eduuni-halle.de |

Genetic Engineering and Molecular Biology Approaches for Pathway Elucidation

Genetic engineering and molecular biology techniques are essential for identifying and characterizing the genes and enzymes involved in the biosynthesis and metabolism of this compound.

Gene Disruption and Complementation Studies

Gene disruption, or knockout, involves inactivating a specific gene to observe the resulting effect on the organism's phenotype, including its metabolic profile. frontiersin.org If the disruption of a gene leads to the accumulation of a substrate or the absence of a product in a particular pathway, it provides strong evidence for the gene's function in that pathway. frontiersin.org For instance, the disruption of genes in the gny cluster in Pseudomonas aeruginosa resulted in the inability of the mutants to assimilate acyclic isoprenoids, indicating the involvement of these genes in the degradation pathway. nih.gov

Complementation studies are often performed in conjunction with gene disruption. nih.gov In a complementation experiment, a functional copy of the disrupted gene is reintroduced into the mutant organism. frontiersin.orgnih.gov If the reintroduction of the gene restores the original phenotype, it confirms that the observed phenotype was indeed caused by the disruption of that specific gene. frontiersin.orgnih.gov Complementation studies have been used to confirm the function of genes involved in terpene biosynthesis. mdpi.comnih.gov

Table 5: Genetic Engineering for Pathway Elucidation

| Technique | Application | Key Advantages | Citations |

|---|---|---|---|

| Gene Disruption | Identifying the function of a gene by observing the phenotype of its inactivation. | Provides direct evidence for a gene's role in a metabolic pathway. | frontiersin.orgnih.gov |

| Complementation | Confirming gene function by restoring the wild-type phenotype in a mutant. | Validates the findings of gene disruption studies. | mdpi.comfrontiersin.orgnih.gov |

Heterologous Expression and Protein Purification for Enzymatic Characterization

The characterization of enzymes that metabolize this compound, such as geranoyl-CoA carboxylase (GCCase), often relies on obtaining pure and active protein samples. Heterologous expression, particularly in microbial hosts like Escherichia coli, is a fundamental technique to achieve the necessary quantities of the enzyme for detailed study. nih.govnih.gov

Researchers have successfully expressed biotin-containing carboxylases, including GCCase from Pseudomonas aeruginosa, as recombinant proteins in E. coli. nih.gov The process typically involves cloning the gene(s) encoding the enzyme subunits into an expression vector. For instance, the genes for the subunits of GCCase (atuC and atuF) and 3-methylcrotonyl-CoA carboxylase (liuB and liuD) from P. aeruginosa have been cloned into vectors like pTrcHis-2A for individual subunit expression or co-expression vectors like pCDFDuet-1 for simultaneous production of multiple subunits. nih.gov

To facilitate purification, the recombinant proteins are often engineered with affinity tags, such as a polyhistidine-tag (His-tag). nih.govasm.org The expression of the tagged protein is induced in the E. coli host, for example, by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to the culture medium. nih.gov Following induction, the bacterial cells are harvested and lysed, typically by sonication, to release the cellular contents, including the recombinant protein. nih.gov

Purification of the target enzyme is then achieved through a series of chromatography steps. His-tagged proteins can be effectively isolated using immobilized metal affinity chromatography (IMAC), where the tag binds to resin-bound nickel or cobalt ions. The protein is then eluted using a buffer with a high concentration of imidazole. asm.org Another powerful method, especially for biotin-containing enzymes like GCCase, is avidin-affinity chromatography. nih.gov This technique exploits the high-affinity interaction between the biotin (B1667282) prosthetic group of the enzyme and immobilized avidin (B1170675) or streptavidin. nih.gov Further purification steps, such as ion-exchange chromatography or size-exclusion chromatography, may be employed to achieve a high degree of purity. nih.govwur.nl For example, geranoyl-CoA carboxylase from maize leaves was purified 180-fold using conventional chromatographic techniques. nih.gov

The success of each purification step is monitored by analyzing the specific activity of the enzyme and by techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which visualizes the protein profile of the fractions to assess purity. nih.gov

Enzyme Activity Assays and Kinetic Characterization

Once a purified enzyme is obtained, its catalytic activity and kinetic properties are determined through specific assays. For carboxylases acting on this compound, the most common assay measures the incorporation of radiolabeled bicarbonate into the acyl-CoA substrate. nih.gov

A typical enzyme assay for GCCase involves a reaction mixture containing a suitable buffer to maintain optimal pH (around 8.3-8.5), magnesium chloride (MgCl₂), ATP, the acyl-CoA substrate (this compound), and radiolabeled sodium bicarbonate (NaH¹⁴CO₃). nih.govnih.gov The reaction is initiated by adding one of the components, often the radiolabeled bicarbonate, and incubated at a specific temperature (e.g., 37°C) for a set period. nih.gov The reaction is then stopped, and the amount of radioactivity incorporated into the acid-stable product is quantified using liquid scintillation counting. This value is directly proportional to the enzyme's activity.

Alternative, non-radioactive methods can also be employed. High-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and product (e.g., acetyl-CoA and malonyl-CoA), providing a direct measure of enzyme activity. nih.gov Spectrophotometric assays can also be designed, for instance, by coupling the reaction to another enzyme that produces a chromogenic or fluorescent product, or by directly measuring the change in absorbance associated with the thiolester bond of the acyl-CoA substrate. umich.edubioassaysys.com

Kinetic characterization involves systematically varying the concentration of one substrate while keeping the others saturated to determine key kinetic parameters. nih.gov These parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ), which is the rate of the reaction at saturating substrate concentrations. nih.govasm.org For enzymes exhibiting cooperative binding, the affinity constant (K₀.₅) is determined instead of Kₘ. nih.gov

Studies on GCCase from P. aeruginosa have revealed its substrate specificity and kinetic parameters. The enzyme can carboxylate both geranoyl-CoA and, to a lesser extent, 3-methylcrotonyl-CoA. nih.govasm.org In contrast, the plant GCCase from maize shows a stricter substrate preference for geranoyl-CoA. asm.org The catalytic efficiency (Vₘₐₓ/Kₘ) is often calculated to compare the enzyme's preference for different substrates. nih.gov

The following tables summarize key kinetic findings for geranoyl-CoA carboxylases from different sources.

Table 1: Kinetic Parameters of Geranoyl-CoA Carboxylase (GCCase)

| Source Organism | Substrate | Apparent Kₘ / K₀.₅ (µM) | Vₘₐₓ (nmol/min·mg) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa (recombinant) | Geranoyl-CoA | 8.8 (K₀.₅) | 492 | nih.gov |

| Pseudomonas aeruginosa (recombinant) | 3-Methylcrotonyl-CoA | 14 (Kₘ) | 308 | nih.gov |

| Pseudomonas aeruginosa (recombinant) | ATP | 10 (Kₘ) | 423 | nih.govasm.org |

| Pseudomonas aeruginosa (recombinant) | Bicarbonate (NaHCO₃) | 1.2 (K₀.₅) | 210 | nih.govasm.org |

| Maize (Zea mays) | Geranoyl-CoA | 64 | Not Reported | nih.gov |

| Maize (Zea mays) | ATP | 8.4 | Not Reported | nih.gov |

| Maize (Zea mays) | Bicarbonate | 580 | Not Reported | nih.gov |

Future Research Directions and Unanswered Questions in Cis Geranoyl Coa Research

Elucidation of Novel Enzymatic Activities and Uncharacterized Metabolic Branch Points

The metabolic pathway involving cis-geranoyl-CoA is known to proceed through several key enzymatic steps, but the full repertoire of enzymes and potential metabolic forks is far from completely mapped. Future research should focus on identifying and characterizing new enzymes that act upon or influence the pool of this compound.

In organisms like Pseudomonas aeruginosa, the degradation of acyclic isoprenoids involves enzymes such as geranoyl-CoA carboxylase (GCCase). nih.govasm.org This enzyme, composed of AtuC and AtuF subunits, carboxylates this compound, a critical step for its further breakdown. researchgate.net Studies have shown that the GCCase from P. aeruginosa can also act on 3-methylcrotonyl-CoA (MC-CoA), indicating a degree of substrate promiscuity and a potential bifunctional role in both terpene and leucine (B10760876) catabolism. nih.gov However, the full substrate range and kinetic properties of GCCases from different organisms remain to be explored. For instance, plant GCCase appears to have a stricter substrate preference, not acting on MC-CoA, which suggests evolutionary divergence in these pathways. nih.gov

A key area for investigation is the identification of genes for uncharacterized steps in the pathway. For example, while a 3-hydroxy-γ-carboxygeranoyl-CoA lyase is proposed to be involved in the breakdown pathway following carboxylation, the specific gene encoding this enzyme remains unidentified in some organisms. researchgate.net Similarly, the gny cluster in P. aeruginosa (gnyRDBHAL) is known to be crucial for acyclic isoprenoid degradation, encoding enzymes like the subunits of geranoyl-CoA carboxylase (GnyA/GnyB) and citronellyl-CoA dehydrogenase (GnyD). nih.govasm.orgresearchgate.net However, the precise functions and interplay of all proteins encoded by this cluster, such as GnyH (putative γ-carboxygeranoyl-CoA hydratase) and GnyL (putative 3-hydroxy-γ-carboxygeranoyl-CoA lyase), require further biochemical verification. asm.org Research into the bifunctional nature of enzymes like LiuE, which displays both 3-hydroxy-3-methylglutaryl-CoA lyase and 3-hydroxy-3-isohexenylglutaryl-CoA lyase activity, highlights the potential for discovering multi-talented enzymes within these metabolic networks. researchgate.net

Future studies should employ a combination of genomics, proteomics, and metabolomics to identify novel enzymes and metabolic intermediates. This could reveal previously unknown branch points where this compound or its derivatives are channeled into other metabolic routes, potentially linking terpene metabolism to other cellular processes.

Comprehensive Understanding of Regulatory Networks Governing this compound Metabolism in Diverse Organisms

The metabolic flux through the this compound pathway is tightly regulated to meet cellular demands and adapt to environmental conditions. However, the specific regulatory networks—including transcription factors, cis-regulatory elements, and allosteric effectors—that govern this pathway are not well understood.

In P. aeruginosa, the expression of the gny gene cluster, which is essential for isoprenoid catabolism, is induced by the substrate citronellol (B86348) and repressed by glucose, indicating a system of catabolite repression. asm.org The gnyR gene is thought to be a possible regulator of this cluster. nih.gov Unraveling the complete regulatory circuit, including the identification of the specific sensor molecules and the DNA-binding sites for GnyR, is a critical future task.

Broader studies on metabolic regulation in other organisms provide a roadmap for this research. For instance, work on the cavefish Astyanax mexicanus has shown how changes in cis-regulatory elements can lead to metabolic adaptation by altering the expression of genes in key pathways like lipid metabolism. biorxiv.org Similarly, research in plants has used weighted gene co-expression network analysis (WGCNA) to identify transcription factors and other regulatory genes that control flavonoid biosynthesis. mdpi.com Applying these advanced genomic and bioinformatic approaches to organisms that metabolize terpenes could reveal the complex regulatory landscapes controlling this compound levels.

Furthermore, the availability of precursors like acetyl-CoA, which is central to countless metabolic pathways, can influence the regulation of downstream pathways. frontiersin.orgnih.gov Understanding how the cell prioritizes the allocation of acetyl-CoA and other key cofactors towards terpene metabolism versus other essential functions is a fundamental question that needs to be addressed. Future research should investigate the hierarchical structure of transcription factors and the role of epigenetic modifications, such as histone acetylation, in response to varying levels of this compound and its precursors. frontiersin.orgnih.gov

Exploration of Stereospecific Roles and Enantiomeric Preferences in Biological Systems

Stereochemistry is a critical determinant of biological activity, and the "cis" configuration of this compound is a prime example. wikipedia.orgnumberanalytics.com The enzymes involved in its metabolism must exhibit a high degree of stereospecificity to distinguish it from its "trans" isomer and other related molecules. While this specificity is implied by the pathway's function, the detailed structural and mechanistic basis for this stereochemical control is an area ripe for investigation.

The concept of stereospecificity is well-established in enzymology. wikipedia.org For example, the addition of carbenes to alkenes can be stereospecific, preserving the geometry of the starting material in the product. wikipedia.org In the context of this compound, research should focus on the enzymes that produce it, such as a putative citronellyl-CoA dehydrogenase, and those that consume it, like geranoyl-CoA carboxylase. nih.govasm.org High-resolution crystal structures of these enzymes in complex with their substrates would provide invaluable insights into the active site architecture that enforces the strict recognition of the cis isomer.

A fascinating parallel can be drawn from terpene biosynthesis, where different synthases can use the same precursor, geranyl diphosphate (B83284) (GPP), to produce a vast array of monoterpenes. igem.wiki Moreover, the cis-isomer of GPP, neryl diphosphate (NPP), can also serve as a substrate for some monoterpene synthases, leading to different products. igem.wiki This highlights the importance of stereoisomerism in determining metabolic fate. Future research should investigate whether a parallel system exists for this compound. Are there enzymes that can isomerize this compound to trans-geranoyl-CoA? Do distinct enzymes exist that specifically act on one isomer over the other, and what are the physiological consequences of this specificity? Answering these questions will require detailed biochemical assays with stereochemically pure substrates and advanced structural biology techniques. nih.govrsc.org

Potential Applications in Synthetic Biology and Biocatalysis for Engineered Pathways

The metabolic pathway involving this compound represents a rich source of enzymes and genetic components for applications in synthetic biology and biocatalysis. nih.gov By harnessing and engineering these components, it may be possible to create novel cell factories for the production of high-value chemicals.

Metabolic engineering efforts have already demonstrated the potential of microbial hosts like E. coli and yeast to produce valuable compounds, including biofuels and pharmaceuticals, by constructing artificial pathways. nih.govmdpi.comsciepublish.com The enzymes from the this compound pathway could be integrated into such engineered systems. For example, geranoyl-CoA carboxylase could be used as a biocatalyst to perform specific carboxylation reactions on branched-chain acyl-CoA molecules.

A major challenge in synthetic biology is optimizing pathway flux by balancing the expression of multiple enzymes and ensuring an adequate supply of precursors and cofactors like acetyl-CoA and ATP. nih.govenergy.gov The regulatory elements from the gny cluster, such as the promoter and the GnyR regulator, could be repurposed as biosensors or genetic switches that respond to the presence of specific isoprenoid molecules, allowing for dynamic control of engineered pathways. asm.org

Furthermore, cell-free biocatalytic systems offer a powerful alternative to whole-cell fermentation, allowing for high product yields and simplified purification. energy.gov The enzymes of the this compound pathway could be deployed in such systems. Key research challenges to overcome include ensuring enzyme stability and developing efficient cofactor regeneration systems. energy.gov Future work should focus on the discovery and characterization of robust enzymes from extremophiles that metabolize terpenes, as these may be better suited for industrial applications. The creation of synthetic scaffolds to co-localize enzymes in the pathway could also enhance efficiency by channeling intermediates like this compound from one active site to the next. nih.gov Ultimately, a deeper understanding of the native this compound pathway will unlock its full potential for building novel and efficient biocatalytic cascades.

Q & A

Q. How can researchers synthesize and characterize cis-geranoyl-CoA in vitro?

Methodological Answer:

- Synthesis : Use enzymatic approaches (e.g., acyl-CoA synthetases with geraniol and ATP/CoA) under controlled pH and temperature to favor the cis-isomer. Monitor reaction progress via UV-Vis spectroscopy (absorbance at 260 nm for CoA derivatives) .

- Purification : Apply reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid to isolate cis-geranoyl-CoA. Validate purity via LC-MS (e.g., m/z ~935 for the protonated molecular ion) .

- Characterization : Confirm structural integrity using - and -NMR to resolve stereochemical features (e.g., coupling constants for cis vs. trans configurations) .

Q. What analytical techniques are critical for confirming this compound’s stability in biological matrices?

Methodological Answer:

- Stability Assays : Incubate cis-geranoyl-CoA in buffered solutions (pH 4–8) at 37°C. Quantify degradation via LC-MS/MS over time, comparing against internal standards .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds. Cross-reference with FT-IR to detect structural changes in carbonyl or thioester groups .

- Data Quality : Apply ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure traceability and reproducibility .

Q. How can researchers retrieve and validate existing data on this compound’s enzymatic interactions?

Methodological Answer:

- Database Searches : Use SciFinder-n or Reaxys with CAS Registry Number (e.g., CHEBI:15523) to locate primary literature on kinetics, substrates, and inhibitors .

- Critical Appraisal : Evaluate sources using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize peer-reviewed studies with transparent experimental protocols .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in terpene biosynthesis be resolved?

Methodological Answer:

- Hypothesis Testing : Design comparative kinetic assays with purified enzymes (e.g., geranoyl-CoA carboxylase) under varying substrate concentrations and cofactors. Use isotopic labeling (-geraniol) to track metabolic flux .

- Data Contradiction Analysis : Apply triangulation by combining in vitro assays, genetic knockouts (CRISPR/Cas9), and in silico docking simulations to reconcile discrepancies in catalytic efficiency .

- Meta-Analysis : Aggregate kinetic parameters (, ) from multiple studies and perform statistical tests (e.g., ANOVA) to identify confounding variables (e.g., pH, temperature) .

Q. What experimental designs address challenges in studying this compound’s stereospecificity in enzyme binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model cis-geranoyl-CoA’s interaction with binding pockets using software like GROMACS. Validate predictions with X-ray crystallography or cryo-EM .

- Competitive Inhibition Assays : Compare inhibition constants () of cis- vs. trans-geranoyl-CoA against target enzymes. Use surface plasmon resonance (SPR) for real-time binding kinetics .

- Iterative Refinement : Follow the scientific process (hypothesis → data collection → analysis → dissemination) to iteratively refine models and experimental conditions .

Q. How can researchers design a robust protocol for detecting this compound in complex biological samples?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate cis-geranoyl-CoA from lipids and proteins. Optimize recovery rates with isotopically labeled internal standards .

- High-Resolution MS : Employ Orbitrap or Q-TOF platforms for accurate mass measurement (<2 ppm error). Validate fragmentation patterns using reference standards .

- Ethical Considerations : Ensure compliance with institutional guidelines for handling biohazardous materials and data integrity .

Methodological Frameworks for Research Design

- Problem Formulation : Use PICO (Population: enzyme systems; Intervention: cis-geranoyl-CoA; Comparison: trans-isomer; Outcome: catalytic efficiency) to structure hypotheses .

- Literature Review : Follow PRISMA guidelines for systematic reviews, focusing on databases like PubMed and Scopus. Document search strategies (e.g., MeSH terms: “Coenzyme A/analogs & derivatives”) .

- Data Interpretation : Apply contradiction analysis by cataloguing inconsistencies in reported enzyme kinetics and testing alternative explanations (e.g., allosteric regulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.